Cas no 1132639-46-3 (oxane-2,3,4,5-tetrol)

Oxane-2,3,4,5-tetrol is a polyhydroxylated cyclic ether characterized by its four hydroxyl groups attached to a six-membered oxane ring. This structure imparts high hydrophilicity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its multiple hydroxyl groups enable facile derivatization, allowing for the formation of esters, ethers, and other functionalized compounds. The compound’s stereochemistry and polar nature also contribute to its utility in chiral synthesis and as a building block for complex carbohydrates or bioactive molecules. Its stability under mild conditions and compatibility with aqueous systems further enhance its applicability in research and industrial processes.
oxane-2,3,4,5-tetrol structure
oxane-2,3,4,5-tetrol structure
商品名:oxane-2,3,4,5-tetrol
CAS番号:1132639-46-3
MF:C5H10O5
メガワット:150.129902362823
MDL:MFCD00066648
CID:2880034
PubChem ID:229

oxane-2,3,4,5-tetrol 化学的及び物理的性質

名前と識別子

    • Pentopyranose
    • Pentopyranoside
    • Pentose
    • oxane-2,3,4,5-tetrol
    • Holzzucker; Losan;alpha-Xylose
    • Pentopyranose #
    • d(-)-arabinose
    • D(-)Arabinose
    • L(+)Arabinose
    • SMR000857162
    • dextro-xylose
    • a-Lyxopyranose
    • a-Xylopyranose
    • b-Ribopyranose
    • Arabinose-
    • an arabinopyranose
    • L-?Arabinopyranose
    • .alpha.-d-Xylose
    • .alpha.-D-Lyxose
    • .alpha.-D
    • SCHEMBL933026
    • D,L-ARABINOSE
    • MFCD00006609
    • SY013750
    • SB47708
    • HMS3371M01
    • D-[5-13C]RIBOSE
    • 478506-29-5
    • Lyxopyranose, .alpha.-D-
    • 1132639-46-3
    • 139657-62-8
    • .alpha.-D-Lyxopyranose
    • 57066-79-2
    • SY112851
    • NSC-164936
    • A-d-xylopyranose
    • MLS001332430
    • SB45272
    • D-[1-2H]xylose
    • D-[3-2H]ribose
    • 201741-00-6
    • 478506-63-7
    • 50986-18-0
    • 178101-87-6
    • CHEBI:131402
    • CHEMBL14343
    • DTXCID701375352
    • D-[2-2H]XYLOSE
    • DTXCID60209350
    • D-[2,5-13C2]ribose
    • D-[1,2-13C2]ribose
    • NCIOpen2_003813
    • AKOS000120061
    • EN300-20117
    • HMS2234M04
    • Oxane-2,3,4,5-tetrol, (3S,4R,5R)-
    • D-[1,3-13C2]RIBOSE
    • 213825-56-0
    • D-[3-13C]RIBOSE
    • 478506-32-0
    • DTXSID60859031
    • NSC76347
    • NSC164936
    • SB46706
    • D-[UL-13C5]RIBOSE
    • L-Arabinose;L-Arabinopyranose
    • SB47704
    • 131771-69-2
    • BCP05227
    • (3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetraol
    • 478506-58-0
    • MLS001332429
    • D-Xylose-1-13C
    • D-[2-2H]ribose
    • 478506-23-9
    • SB45434
    • 70849-21-7
    • 211947-12-5
    • FT-0674419
    • D-[2,3,4,5-13C4]RIBOSE
    • A-?D-?Xylopyranose
    • beta-D-Ribopyranose (9CI)
    • Oprea1_189511
    • alpha-L-Lyxopyranose (9CI)
    • MLS006011474
    • 4AB5584D-7A79-4737-B016-F7CB0A018088
    • 87-72-9
    • .alpha.-D-Ribopyranose
    • NS00101097
    • D-[4-2H]ribose
    • L(+)Arabinose; Amidosulfonic acid; 4-Dimethylaminobenzalrhodanine;(2S,3R,4S,5S)-tetrahydro-2H-pyran-2,3,4,5-tetraol
    • FT-0627692
    • SY013715
    • VS-00832
    • MFCD20731172
    • SRBFZHDQGSBBOR-UHFFFAOYSA-N
    • NS00008698
    • CHEBI:25901
    • MLS003106569
    • .alpha.-D-Ribose
    • NSC407015
    • 209909-88-6
    • SY074695
    • FT-0638798
    • NSC93887
    • D-[5,5'-2H2]RIBOSE
    • 202114-47-4
    • alpha-D-Arabinopyranose (9CI)
    • MDL: MFCD00066648
    • インチ: 1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
    • InChIKey: SRBFZHDQGSBBOR-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C(C1O)O)O)O

計算された属性

  • せいみつぶんしりょう: 150.053
  • どういたいしつりょう: 150.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.5
  • トポロジー分子極性表面積: 90.2
  • ぶんしりょう: 150.13

じっけんとくせい

  • 密度みつど: 1.757
  • ゆうかいてん: 153-154 deg C
  • ふってん: 333.2°Cat760mmHg
  • フラッシュポイント: 333.2°Cat760mmHg
  • PSA: 90.15000
  • LogP: -2.58230

oxane-2,3,4,5-tetrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70853-0.1g
oxane-2,3,4,5-tetrol
1132639-46-3
0.1g
$120.0 2023-02-12
Enamine
EN300-70853-5.0g
oxane-2,3,4,5-tetrol
1132639-46-3
5.0g
$1240.0 2023-02-12
Enamine
EN300-20117-0.25g
oxane-2,3,4,5-tetrol
1132639-46-3
0.25g
$172.0 2023-09-16
Enamine
EN300-70853-2.5g
oxane-2,3,4,5-tetrol
1132639-46-3
2.5g
$838.0 2023-02-12
Enamine
EN300-20117-1.0g
oxane-2,3,4,5-tetrol
1132639-46-3
1g
$0.0 2023-06-07
Enamine
EN300-20117-10g
oxane-2,3,4,5-tetrol
1132639-46-3
10g
$1839.0 2023-09-16
Enamine
EN300-20117-5g
oxane-2,3,4,5-tetrol
1132639-46-3
5g
$1240.0 2023-09-16
Enamine
EN300-70853-10.0g
oxane-2,3,4,5-tetrol
1132639-46-3
10.0g
$1839.0 2023-02-12
Enamine
EN300-20117-0.05g
oxane-2,3,4,5-tetrol
1132639-46-3
0.05g
$81.0 2023-09-16
Enamine
EN300-70853-0.05g
oxane-2,3,4,5-tetrol
1132639-46-3
0.05g
$80.0 2023-02-12

oxane-2,3,4,5-tetrol 関連文献

oxane-2,3,4,5-tetrolに関する追加情報

Oxane-2,3,4,5-tetrol (CAS No. 1132639-46-3): A Comprehensive Overview

Oxane-2,3,4,5-tetrol (CAS No. 1132639-46-3) is a cyclic tetraol compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which consists of a six-membered ring with four hydroxyl groups attached at positions 2, 3, 4, and 5. The molecular formula of oxane-2,3,4,5-tetrol is C6H14O5, and its molecular weight is approximately 170.17 g/mol.

The synthesis of oxane-2,3,4,5-tetrol has been a subject of extensive study due to its potential applications in various fields. One of the most notable methods for its synthesis involves the ring-opening polymerization of cyclic esters or lactones followed by selective reduction and functional group manipulation. Recent advancements in green chemistry have also led to the development of more environmentally friendly and efficient synthetic routes for this compound.

In the context of pharmaceutical research, oxane-2,3,4,5-tetrol has shown promise as a versatile building block for the synthesis of bioactive molecules. Its multiple hydroxyl groups provide numerous opportunities for functionalization and derivatization, making it a valuable intermediate in the development of new drugs. For instance, studies have demonstrated that derivatives of oxane-2,3,4,5-tetrol can exhibit potent anti-inflammatory and anti-cancer properties.

The biological activity of oxane-2,3,4,5-tetrol and its derivatives has been extensively investigated in both in vitro and in vivo models. Research has shown that certain derivatives can effectively inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival. Additionally, these compounds have been found to possess anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes.

Beyond its pharmaceutical applications, oxane-2,3,4,5-tetrol has also found use in other areas such as materials science and chemical biology. In materials science, the compound's unique structure and functional groups make it suitable for the development of novel polymers with tailored properties. In chemical biology, oxane-2,3,4,5-tetrol has been utilized as a scaffold for the design of molecular probes and sensors.

The structural diversity and functional versatility of oxane-2,3,4,5-tetrol have made it an attractive target for synthetic chemists and medicinal chemists alike. Recent studies have focused on optimizing the synthetic routes to improve yield and purity while minimizing environmental impact. These efforts have led to the development of more efficient catalysts and reaction conditions that enhance the overall sustainability of the synthesis process.

In conclusion, oxane-2,3,4,5-tetrol (CAS No. 1132639-46-3) is a multifaceted compound with a wide range of potential applications in organic chemistry and pharmaceutical research. Its unique structure and multiple hydroxyl groups provide a robust platform for further exploration and development. As research continues to advance in this area, it is likely that new applications and derivatives of oxane-2,3,4,5-tetrol will emerge, further expanding its utility in various scientific fields.

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